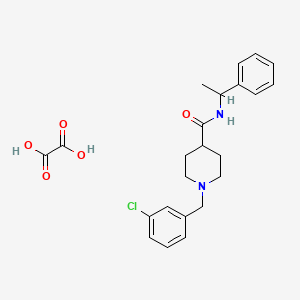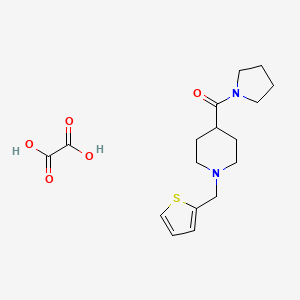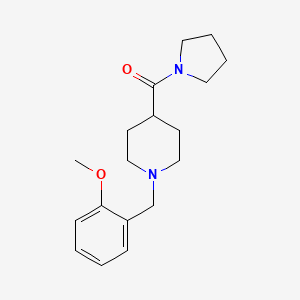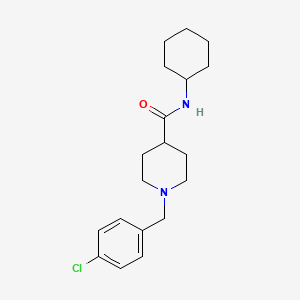
1-(3-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate
描述
1-(3-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate, also known as ABT-594, is a potent analgesic drug that has shown promise in treating chronic pain without causing addiction or tolerance. This compound was first synthesized in the late 1990s by Abbott Laboratories, and since then, it has been extensively studied for its potential therapeutic applications.
作用机制
The mechanism of action of 1-(3-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate involves the activation of nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous systems. Specifically, this compound binds to the alpha4beta2 subtype of nAChRs, leading to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. This results in the modulation of pain signals and the reduction of pain perception.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the modulation of pain signals, the reduction of inflammation, and the promotion of neuronal survival. In addition, it has been found to have a low potential for abuse and dependence, making it a promising alternative to opioids for the treatment of chronic pain.
实验室实验的优点和局限性
One advantage of 1-(3-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate is its high potency and selectivity for the alpha4beta2 subtype of nAChRs. This makes it a useful tool for studying the role of this receptor subtype in pain modulation and other physiological processes. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal models.
未来方向
There are several future directions for research on 1-(3-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other areas, such as depression and anxiety, and the exploration of its mechanism of action at the molecular level. In addition, further studies are needed to fully understand the advantages and limitations of this compound for laboratory experiments and potential clinical use.
Conclusion
In conclusion, this compound is a potent analgesic drug that has shown promise in treating chronic pain without causing addiction or tolerance. Its mechanism of action involves the activation of nicotinic acetylcholine receptors in the central and peripheral nervous systems, leading to the modulation of pain signals and the reduction of pain perception. While there are limitations to its use in laboratory experiments, there are several future directions for research on this compound, which may lead to the development of new and effective treatments for chronic pain and other conditions.
科学研究应用
1-(3-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and cancer pain. In addition, it has been found to have a low potential for abuse and dependence, making it a promising alternative to opioids for the treatment of chronic pain.
属性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O.C2H2O4/c1-16(18-7-3-2-4-8-18)23-21(25)19-10-12-24(13-11-19)15-17-6-5-9-20(22)14-17;3-1(4)2(5)6/h2-9,14,16,19H,10-13,15H2,1H3,(H,23,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYSMQCTSOBPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)CC3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,3-dimethylphenyl)-4-{[1-(4-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951354.png)
![1-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951355.png)
![1-{[1-(2,5-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine](/img/structure/B3951361.png)
![1-{[1-(3,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951365.png)
![1-({1-[3-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951372.png)





![1-(diphenylmethyl)-4-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951411.png)
![1-{[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]carbonyl}-4-(diphenylmethyl)piperazine oxalate](/img/structure/B3951420.png)

![2-[(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B3951436.png)